An In-depth Technical Guide to the Molecular Structure and Conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The field of medicinal chemistry and materials science continually seeks novel molecular entities with precisely defined three-dimensional structures to drive the next generation of therapeutics and high-performance materials. Substituted pyrazoles, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities and applications as energetic materials.[1][2] This guide focuses on a specific, highly functionalized derivative, 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, providing a comprehensive analysis of its molecular structure and conformational preferences.
As a Senior Application Scientist, it is understood that a definitive crystal structure from single-crystal X-ray diffraction is the gold standard for elucidating a molecule's solid-state conformation. To date, a publically available crystal structure for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid has not been reported. Consequently, this guide will leverage a multi-faceted approach, integrating data from closely related crystal structures, principles of spectroscopic analysis, and the powerful predictive capabilities of computational chemistry. This methodology not only provides a robust model of the target molecule's structure but also exemplifies a field-proven workflow for structural elucidation when experimental data is limited.
Introduction to 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a highly substituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this molecule, the pyrazole ring is decorated with a methyl group at the N1 position, two nitro groups at the C3 and C4 positions, and a carboxylic acid group at the C5 position. The presence of multiple electron-withdrawing nitro groups and a hydrogen-bonding carboxylic acid moiety suggests a molecule with unique electronic properties, potential for diverse intermolecular interactions, and a rich conformational landscape. Pyrazole-3-carboxylic acid derivatives are known to chelate metal ions and have been explored for their antibacterial, anti-inflammatory, and antiproliferative activities.[1]
Elucidation of Molecular Structure
The molecular structure of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid can be understood by examining its constituent parts: the pyrazole ring and its substituents.
The Pyrazole Core
The pyrazole ring is an aromatic heterocycle, and as such, it is expected to be largely planar. The bond lengths and angles within the pyrazole ring of substituted pyrazoles are well-characterized and generally fall within a narrow range, consistent with its aromatic character.[3]
Substituent Effects
The substituents on the pyrazole ring significantly influence its electronic properties and conformation.
-
N1-Methyl Group: The methyl group at the N1 position is a small, electron-donating group. Its presence breaks the tautomeric ambiguity of the pyrazole ring.
-
C3 and C4-Nitro Groups: The nitro groups are strong electron-withdrawing groups. Their presence significantly decreases the electron density of the pyrazole ring, impacting its reactivity. The orientation of the nitro groups relative to the pyrazole ring is a key conformational feature.
-
C5-Carboxylic Acid Group: The carboxylic acid group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its orientation relative to the pyrazole ring and the potential for intramolecular hydrogen bonding are critical aspects of the molecule's conformation.
Conformational Analysis: A Hybrid Approach
In the absence of a definitive crystal structure, we will employ a hybrid approach to predict the most stable conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. This approach combines insights from the crystal structure of a closely related molecule and the principles of computational chemistry.
Insights from a Crystalline Analog: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
A published crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid provides valuable information about the likely conformation of the pyrazole core and its substituents.[4]
Key Observations from the Analog's Crystal Structure:
| Feature | Observation |
| Pyrazole Ring | The pyrazole ring is essentially planar. |
| Carboxylic Acid Group | The carboxylic acid group is twisted relative to the pyrazole ring. The dihedral angle between the pyrazole ring and the carboxyl group is reported to be 48.8°.[4] |
| Nitro Group | The nitro group is also twisted relative to the pyrazole ring, with a dihedral angle of 52.2°.[4] |
| Intermolecular Interactions | The crystal packing is stabilized by intermolecular O-H···N hydrogen bonds between the carboxylic acid and a nitrogen atom of the pyrazole ring of an adjacent molecule.[4] |
Based on this data, it is highly probable that the pyrazole ring in 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is also planar, with the nitro and carboxylic acid groups twisted out of the plane of the ring to minimize steric hindrance.
The Power of Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric and electronic properties of molecules.[5][6] A computational analysis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid would provide quantitative insights into its conformational preferences.
A typical workflow for the conformational analysis of this molecule using DFT would involve the following steps:
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or random search of the conformational space is performed by rotating the single bonds connecting the substituents to the pyrazole ring.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each conformer.
-
Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to identify the most stable conformation. The dihedral angles, bond lengths, and bond angles of the lowest energy conformer are then analyzed.
Diagram of the Computational Workflow:
Caption: A typical workflow for computational conformational analysis.
Based on steric considerations and the data from the analog's crystal structure, the most stable conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is predicted to have the following features:
-
Planar Pyrazole Ring: The pyrazole ring itself will be planar.
-
Twisted Substituents: To alleviate steric strain between the adjacent bulky nitro and carboxylic acid groups, both will be significantly twisted out of the plane of the pyrazole ring. The dihedral angles are expected to be in the range of 40-60 degrees.
-
Intramolecular Interactions: The possibility of a weak intramolecular hydrogen bond between the carboxylic acid proton and an oxygen atom of the adjacent nitro group should be considered, although intermolecular hydrogen bonding is likely to be the dominant interaction in the solid state.
Diagram of the Predicted Molecular Conformation:
Caption: Predicted conformation with a planar pyrazole ring and twisted substituents.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information that can be used to support the predicted molecular structure and conformation.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two strong, broad absorptions.[7][8][9]
-
O-H Stretch: A very broad absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.
-
C=O Stretch: A strong absorption is expected around 1710 cm⁻¹ for the carbonyl group of the dimer.
-
N-O Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups are expected in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei in a molecule.
-
¹H NMR:
-
-COOH Proton: A highly deshielded, broad singlet is expected in the 10-13 ppm region.[7]
-
N-CH₃ Protons: A singlet corresponding to the methyl group protons will appear further downfield than a typical methyl group due to the electron-withdrawing nature of the dinitropyrazole ring.
-
-
¹³C NMR:
-
-COOH Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the 160-185 ppm region.[9]
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons will be significantly influenced by the electron-withdrawing nitro groups.
-
Synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid
The synthesis of highly nitrated pyrazoles typically involves the nitration of a suitable pyrazole precursor. A plausible synthetic route to the target molecule would involve the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid or a related derivative. The synthesis of various dinitropyrazoles has been reported, often using a mixture of nitric and sulfuric acids as the nitrating agent.[2] The synthesis of the closely related 1-methyl-3,4,5-trinitropyrazole has also been described.[10]
Conclusion
While a definitive crystal structure of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid remains to be determined, a comprehensive understanding of its molecular structure and conformation can be achieved through a combination of data from analogous compounds, fundamental principles of molecular structure, and the predictive power of computational chemistry. The molecule is expected to feature a planar pyrazole ring with the nitro and carboxylic acid substituents twisted out of the plane to minimize steric interactions. This predicted conformation is supported by the expected spectroscopic signatures. The insights provided in this guide offer a solid foundation for researchers working with this and related highly functionalized pyrazole derivatives, enabling a more rational approach to their application in drug design and materials science.
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